molecular formula C8H9Cl2N3 B15336777 Guanidine, (2,4-dichlorobenzyl)- CAS No. 3911-40-8

Guanidine, (2,4-dichlorobenzyl)-

Cat. No.: B15336777
CAS No.: 3911-40-8
M. Wt: 218.08 g/mol
InChI Key: MIZQCZHCPNSFBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guanidine, (2,4-dichlorobenzyl)- is a chemical compound that features a guanidine group attached to a 2,4-dichlorobenzyl moiety Guanidine compounds are known for their strong basicity and ability to form stable salts with acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine, (2,4-dichlorobenzyl)- typically involves the reaction of 2,4-dichlorobenzylamine with a guanidylating agent. One common method is the reaction of 2,4-dichlorobenzylamine with S-methylisothiourea under basic conditions to yield the desired guanidine compound . Another approach involves the use of carbodiimides as guanidylating agents, which react with 2,4-dichlorobenzylamine to form the guanidine derivative .

Industrial Production Methods

Industrial production of guanidine, (2,4-dichlorobenzyl)- often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as crystallization or chromatography to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

Guanidine, (2,4-dichlorobenzyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This structural feature allows it to participate in a wider range of chemical reactions and increases its efficacy in biological applications compared to simpler guanidine compounds .

Properties

CAS No.

3911-40-8

Molecular Formula

C8H9Cl2N3

Molecular Weight

218.08 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)methyl]guanidine

InChI

InChI=1S/C8H9Cl2N3/c9-6-2-1-5(7(10)3-6)4-13-8(11)12/h1-3H,4H2,(H4,11,12,13)

InChI Key

MIZQCZHCPNSFBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN=C(N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.